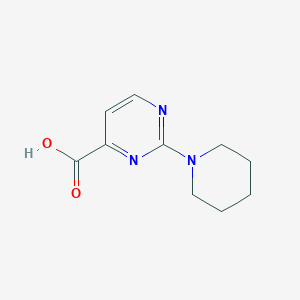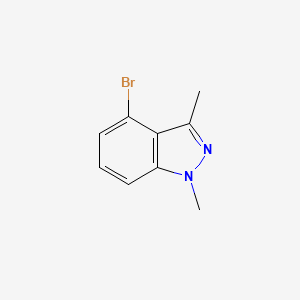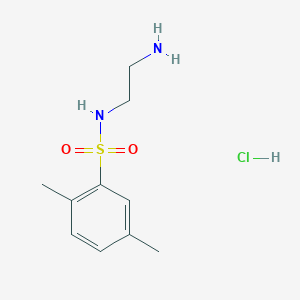
N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide hydrochloride
描述
N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of an aminoethyl group attached to a dimethylbenzene sulfonamide moiety, with the hydrochloride salt form enhancing its solubility and stability. This compound is of significant interest in various fields, including medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding sulfonamide oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonamide oxides.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfonamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
- N-(2-aminoethyl)benzenesulfonamide
- N-(2-aminoethyl)-4-methylbenzenesulfonamide
- N-(2-aminoethyl)-3,5-dimethylbenzenesulfonamide
Comparison: N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide hydrochloride is unique due to the specific positioning of the dimethyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications.
属性
IUPAC Name |
N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-8-3-4-9(2)10(7-8)15(13,14)12-6-5-11;/h3-4,7,12H,5-6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIUJEFJHNOOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


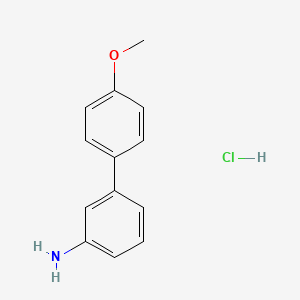
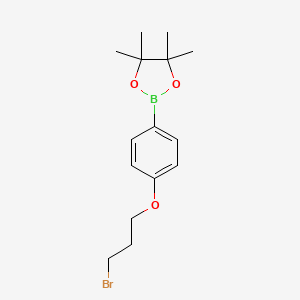

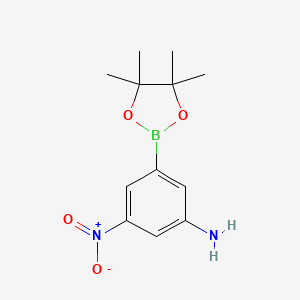
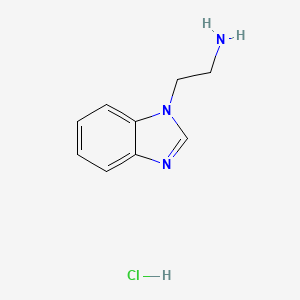

![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride](/img/structure/B1519930.png)
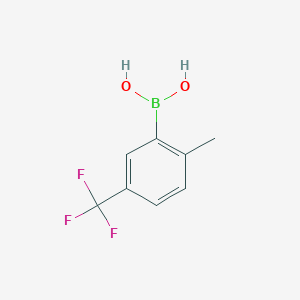
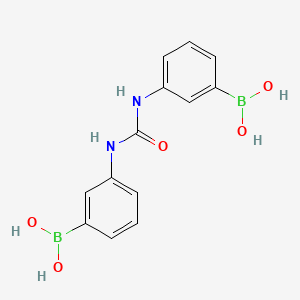

![1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane](/img/structure/B1519937.png)
![4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride](/img/structure/B1519939.png)
